molecular formula C7H2ClF3O B066368 2,3,6-Trifluorobenzoyl chloride CAS No. 189807-20-3

2,3,6-Trifluorobenzoyl chloride

Cat. No.: B066368
CAS No.: 189807-20-3
M. Wt: 194.54 g/mol
InChI Key: DMUGJQMADYEWSQ-UHFFFAOYSA-N
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Description

2,3,6-Trifluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H2ClF3O and its molecular weight is 194.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions : It's used in palladium-mediated Suzuki−Miyaura cross-coupling reactions involving aryl chlorides or aryl triflates with arylboronic acids, showing high activity with electron-neutral and electron-rich aryl chlorides (Grasa et al., 2002).

  • Electrochemistry of Ionic Liquids : 2,3,6-Trifluorobenzoyl chloride is related to the study of the electrochemistry of ionic liquids, such as 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, for identifying impurities like chloride (Xiao & Johnson, 2003).

  • Synthesis of Anti-inflammatory Drugs : It's applicable in the synthesis of anti-inflammatory drugs like Fenbufen and key intermediates in the synthesis of sartans, a class of drugs used to treat high blood pressure and heart failure (Grasa et al., 2002).

  • Photoaffinity Labeling : this compound derivatives are used for photoaffinity labeling in biological research, offering less rearrangement and more stability than other diazoacyl reagents (Chowdhry et al., 1976).

  • Formation of Phenanthrene Derivatives : It's involved in iridium-catalyzed annulative coupling processes that form phenanthrene derivatives, a type of polyaromatic hydrocarbon (Nagata et al., 2014).

  • Antibacterial/Antifungal Activities : Derivatives of this compound, such as galactopyranoside derivatives, are studied for their antibacterial and antifungal activities. These derivatives are potential candidates for microbial pathogens (Ahmmed et al., 2022).

Safety and Hazards

This chemical is considered hazardous. It is combustible and causes severe skin burns and eye damage . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water . If swallowed, one should rinse the mouth and not induce vomiting . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Biochemical Analysis

Biochemical Properties

It is known that the compound is a type of acid chloride , a class of compounds that can participate in acylation reactions with amines and alcohols to form amides and esters, respectively. These reactions are commonly used in the synthesis of various biomolecules.

Cellular Effects

It is known that the compound is corrosive and can cause burns on skin and eyes , suggesting that it may have cytotoxic effects.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2,3,6-Trifluorobenzoyl chloride in laboratory settings. It is known that the compound is corrosive and reactive with water , suggesting that it may degrade over time in aqueous solutions.

Properties

IUPAC Name

2,3,6-trifluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-7(12)5-3(9)1-2-4(10)6(5)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUGJQMADYEWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344095
Record name 2,3,6-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189807-20-3
Record name 2,3,6-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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